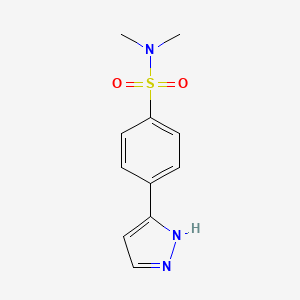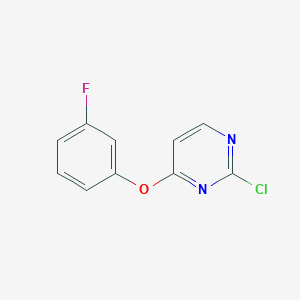
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid: is a chemical compound with the following structure:
Structure:C15H23N3O4
This compound serves as a rigid linker in the development of PROTACs (PROteolysis TAgeting Chimeras). PROTACs are innovative molecules designed for targeted protein degradation, offering a promising approach in drug discovery and therapeutic intervention .
準備方法
Synthetic Routes: The synthetic route to obtain this compound involves several steps. While I don’t have specific details for this exact compound, similar linkers in the series include:
Industrial Production Methods: Industrial-scale production methods for this compound may vary, but they likely involve efficient synthetic strategies to achieve high yields and purity.
化学反応の分析
Reactions: The compound can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Acid chlorides or anhydrides can be used for substitution reactions.
Major Products: The specific products formed depend on the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could lead to amines.
科学的研究の応用
This compound finds applications in:
- Chemistry : As a versatile linker in drug development and chemical conjugates.
- Biology : In PROTAC-based protein degradation studies.
- Medicine : For targeted protein degradation therapies.
- Industry : In drug discovery and development.
作用機序
The precise mechanism by which this compound exerts its effects involves binding to specific molecular targets. It likely influences protein stability and degradation pathways, leading to targeted protein removal.
類似化合物との比較
Similar linkers in the series include:
- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenylacetic acid
- 2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid
特性
分子式 |
C14H20N2O5 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-5-9(7-16)11-15-10(8-20-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |
InChIキー |
OAAYQPOPUUGDFK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine](/img/structure/B12067883.png)

![4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol](/img/structure/B12067915.png)

![(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12067930.png)






![4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12067980.png)
![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)
![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)
